molecular formula C14H12O2 B066333 2'-Methylbiphenyl-3-carboxylic acid CAS No. 168618-44-8

2'-Methylbiphenyl-3-carboxylic acid

Cat. No. B066333
CAS RN: 168618-44-8
M. Wt: 212.24 g/mol
InChI Key: IAZJDWZUCUHVPQ-UHFFFAOYSA-N
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Description

2'-Methylbiphenyl-3-carboxylic acid is a compound related to biphenyl carboxylic acids, which have been extensively studied for their various chemical and physical properties.

Synthesis Analysis

  • The synthesis of related biphenyl carboxylic acids often involves starting materials like bromodiphenyl or diphenyl derivatives undergoing processes such as acetylation and haloform reaction. For example, 4'-Bromobiphenyl-4-carboxylic acid was synthesized with a total yield of up to 95% using these methods (Zhu Yan-lon, 2015).

Molecular Structure Analysis

  • The crystal structure of similar biphenyl carboxylic acids, like 2'-iodobiphenyl-4-carboxylic acid, was determined using X-ray diffraction, revealing features like hydrogen-bonded dimers and specific angles between phenyl rings (H. H. Sutherland, 1970).

Chemical Reactions and Properties

  • Biphenyl carboxylic acids undergo various substitution reactions. For instance, nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives resulted in multiple substitution products, revealing the reactivity of these compounds under different conditions (J. Cooper & R. M. Scrowston, 1971).

Physical Properties Analysis

  • The physical properties of similar compounds like 3,3',5-trihydroxybiphenyl-2-carboxylic acid were studied, providing insights into their solubility, melting points, and other physical characteristics (C. Z. Wang, U. H. Maier, & M. Zenk, 2000).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, of biphenyl carboxylic acids are influenced by their structure and substituents. For example, the presence of methyl groups in certain positions can affect the compound's reactivity and the types of reactions it undergoes (Yu Zhang, Pengfei Yuan, Yanyan Zhu, & Gang Li, 2013).

Scientific Research Applications

  • Metal-Organic Frameworks : Guo et al. (2017) reported the synthesis of a heterometallic metal-organic framework using a derivative of 2-methylbiphenyl-4,4'-dicarboxylate. This compound exhibits thermal stability and bright-blue fluorescence, indicating potential applications in material science and luminescence-based technologies (Guo, Ma, & Guo, 2017).

  • Antimicrobial and Anticonvulsant Activities : Küçükgüzel et al. (2003) synthesized diflunisal hydrazide-hydrazones derivatives of 2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid. These compounds exhibited notable antimicrobial activities and showed potential as anticonvulsant agents (Küçükgüzel, Mazi, Şahin, Oztürk, & Stables, 2003).

  • Geological Studies : Alexander et al. (1986) analyzed the presence of 2-methylbiphenyl in ancient sediments and petroleums, suggesting its use as a thermal maturity indicator for crude oils (Alexander, Cumbers, & Kagi, 1986).

  • Chemical Extraction : Kumar and Babu (2009) investigated the extraction of pyridine-3-carboxylic acid using various diluents. Their research contributes to the production and purification processes in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

  • Synthesis of Protected Carboxylic Acids : Arai et al. (1998) developed a novel reagent for protecting carboxylic acids. Their approach is significant for various chemical syntheses, especially in medicinal chemistry (Arai, Tokuyama, Linsell, & Fukuyama, 1998).

  • Antithrombotic Therapy : Wong et al. (2015) studied BMS-654457, a compound related to biphenyl-2-carboxylic acid, as an inhibitor of factor XIa, showcasing its potential in antithrombotic therapy with minimal impact on bleeding time (Wong et al., 2015).

Safety and Hazards

When handling 2’-Methylbiphenyl-3-carboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It is also recommended to store in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name

3-(2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZJDWZUCUHVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374918
Record name 2'-Methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168618-44-8
Record name 2'-Methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Methyl-biphenyl-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using 0.1 mol % Pd. The general procedure described in Example 3 was used with 3-chlorobenzoic acid (157 mg, 1.00 mmol), o-tolylboronic acid (163 mg, 1.20 mmol), K2CO3 (345 mg, 2.50 mmol), water (1.5 mL), Pd/L solution (0.200 mL of a Pd(OAc)2 (1.1 mg, 0.005 mmol, 0.5 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (5.0 mg, 0.010 mmol, 1 mol %) solution in 1.0 mL water), 6 h, 100° C. The product was isolated as a white solid (203 mg, 96%). Mp=127° C. 1H NMR (400 MHz, CDCl3) δ: 12.9 (br-s, 1H), 8.01 (m, 2H), 7.46 (d, 1H, J=7.6 Hz), 7.40 (t, 1H, J=7.6 Hz), 7.20-7.14 (m, 4H), 2.17 (s, 3H). 13C NMR (125 MHz, CDCl3) δ: 172.8, 142.5, 140.8, 135.5, 134.8, 131.1, 130.7, 129.9, 129.4, 128.8, 128.5, 127.9, 125.2, 20.6. IR (neat, cm−1): 2962, 1689, 1309, 1258, 747. Anal. Calcd for C14H12O2: C, 79.22; H, 5.70. Found: C, 79.12; H, 5.62.
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
163 mg
Type
reactant
Reaction Step One
Name
Quantity
345 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.2 mL
Type
catalyst
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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